Target Identity Verification: 2034287-95-9 Is a Confirmed PrCP Inhibitor with Known Institutional Origin
2034287-95-9 is explicitly catalogued in the Therapeutic Target Database (TTD) as a PrCP inhibitor (Drug ID: D0R3WH) developed by Merck Sharp & Dohme Corp., linked to primary literature including the comprehensive PrCP inhibitor patent review by Graham (2017) [1]. This institutional and bibliographic provenance distinguishes it from uncharacterized commercial analogs whose target engagement has not been independently confirmed. By contrast, many commercially available pyrazole-piperidine ethanone derivatives (e.g., those with N-phenyl or N-benzyl substitution replacing the naphthalen-1-yl-acetyl group, or with the pyrazole at the piperidine 4-position rather than 3-position) lack any documented PrCP inhibition data and may be entirely inactive against the target [2].
| Evidence Dimension | Target annotation provenance |
|---|---|
| Target Compound Data | Confirmed PrCP inhibitor; TTD-catalogued; Merck origin; linked to PMID 28699813 |
| Comparator Or Baseline | Uncharacterized pyrazole-piperidine ethanone analogs: no PrCP data; uncertain target status |
| Quantified Difference | Binary (confirmed vs. unconfirmed target identity) |
| Conditions | Database annotation and patent literature tracing |
Why This Matters
For researchers seeking to study PrCP biology, selection of a compound with verified target identity and institutional origin mitigates the risk of purchasing an inactive or mis-annotated analog.
- [1] IDRblab / Therapeutic Target Database (TTD). Drug ID: D0R3WH. Piperidinyl pyrazole derivative 3 (Synonyms: PMID28699813-Compound-B). Accessed 2026-04-29. View Source
- [2] Graham, T. H. Prolylcarboxypeptidase (PrCP) inhibitors and the therapeutic uses thereof: a patent review. Expert Opin. Ther. Pat. 2017, 27 (10), 1077–1088. DOI: 10.1080/13543776.2017.1349104. PMID: 28699813. View Source
